molecular formula C17H21ClN2 B5785978 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine

7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine

Cat. No. B5785978
M. Wt: 288.8 g/mol
InChI Key: PNCNJJDKEMRJJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine, also known as VUF 6002, is a compound that belongs to the class of quinolines. It has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antipsychotic, and neuroprotective effects. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.

Mechanism of Action

The exact mechanism of action of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is not fully understood. However, it has been shown to act as a selective antagonist of the dopamine D3 receptor. It also acts as a partial agonist of the serotonin 5-HT1A receptor. These actions are thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound 6002 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects by reducing oxidative stress and apoptosis in neurons. Additionally, this compound 6002 has been shown to improve cognitive function and reduce anxiety-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 is its selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various diseases. However, one limitation of this compound 6002 is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it difficult to achieve the desired effects in some experiments.

Future Directions

There are several future directions for research on 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002. One area of interest is its potential use in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models, suggesting that it may have therapeutic potential in this area. Additionally, further studies are needed to fully understand the mechanisms underlying its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Finally, the development of more potent analogs of this compound 6002 may improve its usefulness as a research tool.
Conclusion:
In conclusion, this compound 6002 is a compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selectivity for the dopamine D3 receptor and its range of biochemical and physiological effects make it a useful tool for studying the role of this receptor in various diseases. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound 6002 that may lead to new therapeutic applications.

Synthesis Methods

The synthesis of 7-chloro-N-cycloheptyl-4-methyl-2-quinolinamine 6002 involves the reaction of 7-chloro-4-methylquinoline with cycloheptylamine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or toluene. The resulting product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

7-chloro-N-cycloheptyl-4-methylquinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2/c1-12-10-17(19-14-6-4-2-3-5-7-14)20-16-11-13(18)8-9-15(12)16/h8-11,14H,2-7H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCNJJDKEMRJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)Cl)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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